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molecular formula C6H4BrNO2 B027431 6-Bromonicotinic acid CAS No. 6311-35-9

6-Bromonicotinic acid

Cat. No. B027431
M. Wt: 202.01 g/mol
InChI Key: JDJBRMNTXORYEN-UHFFFAOYSA-N
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Patent
US07557121B2

Procedure details

N,N′-Carbonyldiimidazole (480 mg, 2.96 mmol) was added to a solution of 6-bromonicotinic acid (480 mg, 2.96 mmol) in dimethylsulfoxide (2 mL) and the mixture was stirred for 24 hours. Methylamine (2M in THF, 6 mL, 12 mmol) was then added and the mixture was stirred for a further 18 hours. The reaction mixture was evaporated under reduced pressure and the residue was diluted with water (25 mL) and extracted with dichloromethane (3×10 mL). The combined organic extracts were dried over sodium sulphate and concentrated in vacuo. The residue was purified by column chromatography on silica gel, eluting with ethyl acetate to afford the title compound as a colourless solid in 59% yield, 300 mg.
[Compound]
Name
N,N′-Carbonyldiimidazole
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][N:3]=1.[CH3:11][NH2:12]>CS(C)=O>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:12][CH3:11])=[O:7])=[CH:4][N:3]=1

Inputs

Step One
Name
N,N′-Carbonyldiimidazole
Quantity
480 mg
Type
reactant
Smiles
Name
Quantity
480 mg
Type
reactant
Smiles
BrC1=NC=C(C(=O)O)C=C1
Name
Quantity
2 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
CN

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for a further 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with water (25 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with ethyl acetate

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC1=NC=C(C(=O)NC)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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